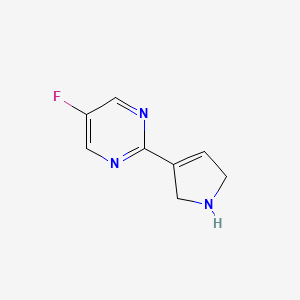
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. The presence of fluorine in the pyrimidine ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine typically involves the condensation of a pyrrole derivative with a fluoropyrimidine precursor. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Optimization studies have shown that t-BuOK is an efficient base for the triflation step, and the one-pot protocol performs well compared to conventional step-by-step synthesis .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using commercially available reagents and standard laboratory equipment. The process involves the use of palladium catalysts and bases like t-BuOK to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share the pyrrole ring and have similar synthetic routes.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: Another compound with a pyrrole ring, used in different chemical and biological applications.
Uniqueness
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine is unique due to the presence of both pyrrole and fluoropyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C8H8FN3/c9-7-4-11-8(12-5-7)6-1-2-10-3-6/h1,4-5,10H,2-3H2 |
InChI Key |
DBYTZRREAANIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















